Fmoc-D-Ala-OH

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

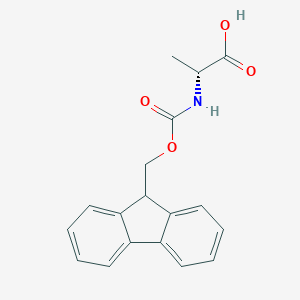

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000891 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79990-15-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79990-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FMOC-D-Alanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BQM3MN8S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties of Fmoc-D-Ala-OH for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (this compound), a crucial building block in solid-phase peptide synthesis (SPPS). Its application is fundamental in the development of peptide-based therapeutics and research, where the incorporation of D-amino acids can confer unique structural and functional properties, such as increased proteolytic stability.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for orthogonal protection strategies in peptide synthesis, particularly in conjunction with acid-labile side-chain protecting groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₄[1][2] |

| Molecular Weight | 311.33 g/mol [1][2] |

| CAS Number | 79990-15-1[1][2] |

| Appearance | White to off-white solid[1] |

| Melting Point | 151-155 °C |

| Solubility | Soluble in DMF, DMSO, and methanol. Insoluble in water.[3] |

| Optical Rotation | [α]₂₀/D +18.5±1°, c = 1% in DMF[3] |

Spectral Data

Precise spectral characterization is essential for the verification of the identity and purity of this compound.

Table 2: Spectral Data for this compound

| Technique | Observed Peaks / Chemical Shifts (ppm) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.6 (s, 1H, COOH), 7.90 (d, 2H, Fmoc), 7.74 (d, 2H, Fmoc), 7.43 (t, 2H, Fmoc), 7.35 (t, 2H, Fmoc), 4.30 (m, 1H, CH-Ala), 4.23 (m, 2H, CH₂-Fmoc), 1.30 (d, 3H, CH₃-Ala)[4] |

| ¹³C NMR | Typical shifts: Carbonyl (C=O): ~170-180 ppm; Aromatic (Fmoc): ~110-150 ppm; Aliphatic (Ala): ~15-55 ppm.[2][5] |

| Infrared (IR) | Characteristic peaks for: O-H (carboxylic acid), N-H (amide), C=O (carbonyl), C=C (aromatic) |

Note: The provided ¹H NMR data is for the L-enantiomer, Fmoc-L-Ala-OH. The spectrum for this compound is identical.

Experimental Protocols

The following are standard protocols for the use of this compound in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an this compound residue into a peptide chain on a solid support is outlined below.

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Fmoc Deprotection Protocol

-

Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

-

Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes.

-

Deprotection Reaction : Treat the resin with the 20% piperidine/DMF solution for 5-10 minutes with agitation.

-

Washing : Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Coupling Protocol (HBTU/HOBt Activation)

-

Reagent Preparation :

-

Dissolve 3-5 equivalents of this compound in DMF.

-

Prepare a solution of a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and an additive like HOBt (1-Hydroxybenzotriazole) (3 equivalents).

-

Prepare a solution of a base, typically N,N-Diisopropylethylamine (DIPEA) (6 equivalents), in DMF.

-

-

Activation : Combine the this compound solution with the HBTU/HOBt solution.

-

Coupling Reaction : Add the activated amino acid solution and the DIPEA solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines.

-

Washing : After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Analytical HPLC Protocol for Purity Assessment

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.[6]

-

Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[6]

-

Gradient : A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes).

-

Flow Rate : 1.0 mL/min.[7]

-

Detection : UV absorbance at 265 nm or 301 nm.

-

Sample Preparation : Dissolve a small amount of the crude or purified peptide in the initial mobile phase composition.

Role in Biological Pathways: D-Alanine in Bacterial Peptidoglycan Biosynthesis

D-alanine is a critical component of the peptidoglycan cell wall in most bacteria, contributing to its structural integrity. The incorporation of D-alanine is a key step that is often targeted by antibiotics.

Caption: Simplified pathway of peptidoglycan biosynthesis highlighting the incorporation of D-alanine.[8][9]

This pathway begins in the cytoplasm with the conversion of L-alanine to D-alanine by the enzyme alanine racemase. D-alanine is then used to form a D-alanyl-D-alanine dipeptide, which is subsequently added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide to form the UDP-MurNAc-pentapeptide precursor.[8] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer by the action of transglycosylases and transpeptidases. The terminal D-alanine is crucial for the cross-linking reaction catalyzed by transpeptidases, a step that is inhibited by β-lactam antibiotics.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. benchchem.com [benchchem.com]

- 3. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | C18H17NO4 | CID 6364642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FMOC-Ala-OH(35661-39-3) 1H NMR spectrum [chemicalbook.com]

- 5. bhu.ac.in [bhu.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. phenomenex.com [phenomenex.com]

- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

A Technical Guide to Fmoc-D-Ala-OH in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-D-Ala-OH (N-α-Fmoc-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS) and its applications in drug discovery and development. The unique D-chiral configuration of this amino acid derivative offers enhanced stability to the resulting peptides, a crucial attribute for therapeutic applications.

CAS Number: 79990-15-1[1][2][3][4][5][6]

Physicochemical and Analytical Data

The following table summarizes the key quantitative properties of this compound, providing a baseline for its use in synthesis and quality control.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₇NO₄ | [1][2][4][6] |

| Molecular Weight | 311.33 g/mol | [1][3][4] |

| Purity (HPLC) | ≥99.0% | [3][7] |

| Chiral Purity | ≥99.5% | [6] |

| Melting Point | 113-123 °C / 147-157 °C | [3][6] |

| Appearance | White to slight yellow powder | [3][4][6] |

| Optical Rotation [a]D²⁰ | +18 ± 2º (c=1 in DMF) | [6] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-alanine residues into a peptide sequence via Fmoc-based solid-phase peptide synthesis.[3][7][8] The following protocol is a generalized procedure for the manual synthesis of a peptide chain on a solid support resin.

Materials:

-

This compound

-

Appropriate resin (e.g., Wang resin for C-terminal carboxyl, Rink Amide resin for C-terminal amide)[9]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., DIC/OxymaPure or HATU/HOAt)[10][11]

-

Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[9]

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM and allow the resin to swell for at least 30 minutes at room temperature.[11]

-

Drain the DCM.

-

-

First Amino Acid Loading (if starting with an unloaded resin):

-

Dissolve this compound and DIPEA in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DCM and DMF.[10]

-

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid, an activator (like HATU and HOAt), and a base (like NMM) in DMF.[11]

-

Add this coupling solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature to form the peptide bond.[10][11]

-

Drain the solution and wash the resin with DMF.

-

-

Chain Elongation:

-

Repeat steps 3 and 4 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Fmoc Deprotection:

-

Once the peptide chain is fully assembled, perform a final deprotection (step 3) to remove the Fmoc group from the N-terminal amino acid.[10]

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a vacuum.[10]

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes any side-chain protecting groups.[9]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[10]

-

Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Experimental Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc chemistry.

Role in Drug Discovery

The incorporation of D-amino acids like D-alanine via this compound is a key strategy in peptide-based drug discovery. It enhances the metabolic stability of peptide drug candidates by making them resistant to degradation by proteases, which primarily target L-amino acids.[12] This can lead to a longer in-vivo half-life and improved therapeutic efficacy.

References

- 1. scbt.com [scbt.com]

- 2. peptide.com [peptide.com]

- 3. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - this compound [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Ala-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides a comprehensive experimental protocol for its use, and illustrates the key chemical transformations involved in peptide synthesis.

Core Properties of this compound

This compound is a derivative of the D-enantiomer of alanine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide synthesis, allowing for the stepwise and controlled assembly of amino acids into a desired peptide sequence. The use of D-amino acids, such as D-alanine, is a key strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1][2]

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₄[3][4][5] |

| Molecular Weight | 311.33 g/mol [3][4][5] |

| CAS Number | 79990-15-1[3][4][5] |

| Appearance | White to off-white powder[6] |

| Melting Point | 147-157 °C[6] |

| Solubility | Soluble in DMF, DMSO, and Methanol (Slightly)[7] |

| Storage Conditions | Room temperature, sealed in a dry, dark place[7][8] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Fmoc/tBu (tert-butyl) strategy for SPPS.[9] This method relies on the base-lability of the Fmoc protecting group for the temporary protection of the Nα-amino group, and the acid-lability of other protecting groups (like tert-butyl) for the "permanent" protection of reactive amino acid side chains.[9] This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[9]

The incorporation of D-alanine can confer several advantages to a synthetic peptide, including:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which primarily recognize L-amino acids.[1]

-

Modified Biological Activity: The stereochemistry of amino acids can significantly influence peptide conformation and interaction with biological targets, potentially leading to altered or enhanced activity.[10]

Experimental Protocol: Incorporation of this compound in SPPS

The following is a detailed, step-by-step protocol for the manual incorporation of a single this compound residue into a growing peptide chain anchored to a solid support (resin).

Materials and Reagents:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Reaction vessel with a filter

-

Shaker or agitator

Procedure:

-

Resin Swelling:

-

Place the Fmoc-protected peptide-resin in the reaction vessel.

-

Add DMF to swell the resin for 30-60 minutes with gentle agitation.[5]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[9]

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[9] This step is critical to ensure a free amine for the subsequent coupling reaction.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[9]

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[9]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[9]

-

At this stage, one cycle of amino acid incorporation is complete. To continue elongating the peptide chain, repeat steps 2 through 5 with the next desired Fmoc-protected amino acid.

-

Final Cleavage and Deprotection:

-

Once the peptide sequence is fully assembled, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.[9]

-

The peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[11]

-

-

Peptide Precipitation and Purification:

-

The cleaved peptide is typically precipitated from the cleavage cocktail using cold diethyl ether.[9]

-

The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Key Mechanisms and Workflows

The following diagrams illustrate the core chemical transformations and the overall workflow involved in the incorporation of this compound during SPPS.

Figure 1: The mechanism of Fmoc group removal using a piperidine base.

Figure 2: The cyclical workflow for solid-phase peptide synthesis.

References

- 1. Fmoc-D-Amino Acids Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 2. nbinno.com [nbinno.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

The Strategic Incorporation of Fmoc-D-Ala-OH in Biochemical Research and Drug Development: A Technical Guide

For Immediate Release

Shanghai, China – December 20, 2025 – In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides with enhanced therapeutic properties is a paramount objective. A key strategy in achieving this is the incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide sequences. This technical guide provides an in-depth exploration of the use of N-α-(9-fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH), a cornerstone building block in solid-phase peptide synthesis (SPPS) for the development of stable and potent peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the field of peptide chemistry and pharmacology.

Core Application: Enhancing Peptide Stability through Solid-Phase Peptide Synthesis

This compound is a vital derivative of the amino acid alanine (B10760859), protected at the alpha-amino group by the base-labile Fmoc group. Its primary and most critical application is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The incorporation of D-alanine, in place of its natural L-enantiomer, is a strategic chemical modification aimed at enhancing the metabolic stability of synthetic peptides.[3]

Native peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, which significantly limits their therapeutic efficacy and in vivo half-life.[3] Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-amino acid like D-alanine, the resulting peptide bond is no longer a substrate for these enzymes, leading to a substantial increase in resistance to proteolysis.[3] This enhanced stability can lead to a longer circulating half-life, improved bioavailability, and a more sustained therapeutic effect.[1]

Quantitative Data on the Impact of this compound Incorporation

The use of this compound and other D-amino acids has a quantifiable impact on the physicochemical and biological properties of peptides. The following tables summarize key data points relevant to researchers in the field.

| Parameter | Typical Value/Range | Significance | References |

| Purity of this compound | ≥99.0% (HPLC) | High purity is crucial to prevent the incorporation of impurities that can lead to truncated or modified peptide sequences, complicating purification and affecting final yield and biological activity. | [1] |

| Enantiomeric Purity | ≥99.8% | Ensures the stereochemical integrity of the final peptide, which is critical for its intended biological activity and three-dimensional structure. | |

| Coupling Efficiency | >95% | Dependent on the coupling reagents and conditions. Optimized protocols are necessary to ensure high incorporation efficiency, especially for sterically hindered amino acids. | [4] |

| Overall Crude Peptide Yield | 50-80% (Sequence-dependent) | The final yield is influenced by the length and sequence of the peptide, with longer and more complex peptides generally having lower yields. | [4] |

Table 1: Physicochemical and Synthesis Parameters of this compound.

| Peptide Type | Half-life in Human Serum | Fold Increase in Stability | References |

| Native GLP-1 (contains L-Ala) | ~3.5 hours (in vitro) | - | [5] |

| GLP-1 Analog with D-Ala substitution | >48 hours (in vitro) | >13 | [4][5] |

| L-carnosine | ~78 minutes (in rat serum) | - | [6] |

| D-carnosine | ~75 minutes (in rat serum) | ~0.96 | [6] |

Table 2: Comparative Stability of Peptides with L-Alanine vs. D-Alanine.

Therapeutic Peptides Synthesized Using D-Alanine

The strategic use of D-alanine has been instrumental in the development of several therapeutic peptides, most notably in the class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists used for the treatment of type 2 diabetes and obesity.

Glucagon-Like Peptide-1 (GLP-1) Analogs: Native GLP-1 has a very short plasma half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide after the alanine residue at position 8.[1] To overcome this, many synthetic GLP-1 analogs have been developed where the L-alanine at position 8 is replaced with a D-alanine or another non-natural amino acid. This single substitution renders the peptide resistant to DPP-4 cleavage, dramatically increasing its in vivo half-life and therapeutic utility.[4]

Dermorphin (B549996): This is a naturally occurring opioid peptide isolated from the skin of certain frogs.[7] It possesses a D-alanine at the second position, which is crucial for its potent analgesic activity, reported to be superior to morphine.[7] The presence of D-alanine in dermorphin highlights nature's use of this modification to create highly active and stable peptides.

Thymogen Analogs: The immunomodulatory dipeptide Thymogen has been modified with D-alanine at both the N- and C-terminus.[8] Studies have shown that these modified analogs exhibit enhanced reparative and antioxidant activities in models of liver damage, suggesting their potential as hepatoprotective agents.[8]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Alanine Containing Peptide

This protocol outlines the manual synthesis of a model tripeptide (e.g., X-D-Ala-Y) using this compound on a Wang resin.

Materials and Reagents:

-

Wang Resin

-

This compound

-

Other Fmoc-protected L-amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: Methanol, Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

In a separate vessel, activate the first Fmoc-protected amino acid (e.g., Fmoc-Y-OH) using HBTU/HATU and DIPEA in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Monitor the coupling completion using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

This compound Coupling:

-

Activate this compound using the same method as in step 2.

-

Add the activated this compound solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection (step 3) and coupling (step 4) for the subsequent amino acid (e.g., Fmoc-X-OH).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro Serum Stability Assay

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., PBS).

-

Incubation: Spike human serum with the peptide solution to a final concentration (e.g., 100 µg/mL) and incubate at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Quenching and Protein Precipitation: Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile (B52724) with 0.1% TFA) to stop enzymatic activity and precipitate serum proteins.

-

Sample Analysis: Centrifuge the samples and analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

-

Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) by fitting the data to a one-phase decay model.[6]

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

Figure 1: A generalized workflow for the solid-phase synthesis of a peptide containing D-alanine.

GLP-1 Receptor Signaling Pathway Activated by a D-Alanine Containing Analog

Figure 2: Simplified signaling pathway of a GLP-1 receptor activated by a D-alanine stabilized GLP-1 analog.

Conclusion

This compound is an indispensable tool in modern biochemistry and drug development. Its strategic incorporation into peptide sequences via solid-phase peptide synthesis provides a robust method for enhancing the proteolytic stability of therapeutic peptides. This, in turn, can lead to improved pharmacokinetic profiles and greater therapeutic efficacy. The continued development and application of peptides containing this compound and other non-natural amino acids hold significant promise for the future of peptide-based medicine. Researchers and drug developers are encouraged to leverage the methodologies and data presented in this guide to advance their research and development programs.

References

- 1. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Protective effects of thymogen analogues, modified by D-alanine, in hydrazine liver damage | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to Fmoc-D-Ala-OH: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH), a crucial building block in peptide synthesis and drug discovery. This document details its chemical structure, stereochemistry, physicochemical properties, and provides standardized protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).

Core Concepts: Structure and Stereochemistry

This compound is a derivative of the naturally occurring amino acid D-alanine. The defining feature of this compound is the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the alpha-amino group of D-alanine. This lipophilic group is stable under acidic conditions but is readily cleaved by a base, such as piperidine (B6355638), making it an ideal protecting group for Fmoc-based solid-phase peptide synthesis.[1]

The stereochemistry of this compound is centered at the alpha-carbon of the alanine (B10760859) residue. The "D" designation indicates that in a Fischer projection with the carboxyl group at the top, the amino group is on the right side. This specific chirality is crucial for the synthesis of peptides with specific three-dimensional structures and biological activities.[2][3]

Chemical Structure

// Link Fmoc to Alanine N_amino -> C_fmoc_carbonyl [lhead=cluster_fmoc, ltail=cluster_alanine, constraint=false];

// Node labels C_alpha [xlabel="α-Carbon (R-configuration)"]; C_carboxyl [xlabel="Carboxyl Group"]; C_beta [xlabel="Methyl Group"]; N_amino [xlabel="α-Amino Group"]; C_fmoc_carbonyl [xlabel="Carbonyl"]; fluorenyl [xlabel=""]; } dot Figure 1: Chemical structure of this compound, highlighting the D-alanine core and the Fmoc protecting group.

Quantitative Data

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis. The following tables summarize key quantitative data.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 79990-15-1 | [4] |

| Molecular Formula | C₁₈H₁₇NO₄ | [4] |

| Molecular Weight | 311.33 g/mol | [4] |

| Appearance | White to off-white powder |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Melting Point | 147-157 °C | [5] |

| Optical Rotation | [α]²⁰/D = +18 ± 2° (c=1 in DMF) | [5] |

| Solubility | Soluble in DMF and DMSO | [2] |

| Storage Temperature | 2-8 °C | [5] |

Table 3: Purity Specifications

| Analysis Method | Specification | Reference(s) |

| HPLC Purity | ≥99.0% | |

| Enantiomeric Purity | ≥99.5% | |

| TLC | ≥98% | |

| Acidimetric Assay | ≥93.0% |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in solid-phase peptide synthesis.

Synthesis of this compound

This protocol describes the protection of D-alanine using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Materials:

-

D-Alanine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (B1210297)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve D-alanine and a molar excess of sodium bicarbonate in a 1:1 mixture of acetone and water.

-

Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu in acetone to the D-alanine solution while stirring vigorously at room temperature.

-

Reaction: Allow the reaction to proceed overnight at room temperature.

-

Work-up:

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of this compound will form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

-

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point, optical rotation, and by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain using manual Fmoc SPPS.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

-

Base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvents: Methanol, Diethyl ether

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF, DCM, and then DMF.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound and the coupling reagents in DMF.

-

Add the base (DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

This compound is a high-purity, stereochemically defined building block that is indispensable for the synthesis of complex peptides. Its compatibility with the mild conditions of Fmoc chemistry streamlines the synthesis process, making it a preferred choice for researchers in peptide chemistry, drug development, and biotechnology.[2] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective utilization of this compound in the laboratory.

References

A Comprehensive Technical Guide to the Solubility of Fmoc-D-Ala-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of peptide synthesis reagents is paramount. This guide provides an in-depth analysis of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine (Fmoc-D-Ala-OH), a fundamental building block in solid-phase peptide synthesis (SPPS). Precise solubility data is critical for optimizing reaction conditions, ensuring efficient coupling, and achieving high-purity synthetic peptides.

Core Concepts: The Importance of Solubility in SPPS

The solubility of Fmoc-protected amino acids directly influences the efficiency and success of peptide synthesis.[1] Inadequate solubility can precipitate a cascade of issues, including:

-

Incomplete Reactions: Undissolved this compound is unavailable to react with the free N-terminus of the growing peptide chain, leading to the formation of deletion sequences and impure final products.[1]

-

Suboptimal Reaction Kinetics: Low concentrations of the dissolved amino acid can significantly slow down the coupling reaction, necessitating longer reaction times or resulting in incomplete incorporation.[2]

-

Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can diminish their effective concentration and impede their reactivity.[2]

The choice of solvent is therefore a critical parameter in SPPS. Polar aprotic solvents are generally favored for their ability to dissolve the wide range of reagents used in peptide synthesis.[3]

Quantitative and Qualitative Solubility Data for this compound

The following table summarizes the available solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of moisture.

| Solvent | Concentration | Molarity (approx.) | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[4][5] | 321.20 mM[4][5] | Room Temperature | Ultrasonic assistance is required for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended.[4][5] |

| N,N-Dimethylformamide (DMF) | "clearly soluble" at 1 mmole in 2 mL[6] | ~500 mM | Room Temperature | This corresponds to approximately 155.67 mg/mL. |

| Water | Insoluble[7] | - | Room Temperature | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1] |

For the related L-enantiomer, Fmoc-L-Ala-OH, qualitative data suggests slight solubility in DMSO and methanol, and sparing solubility in DMF.[8] However, another source claims it is soluble in water, which may be anomalous or refer to a different form of the compound.[8]

Experimental Protocol for Solubility Determination

For applications requiring precise control over reaction conditions, it is advisable to experimentally determine the solubility of this compound under the specific conditions of the synthesis. The following is a general protocol for determining the solubility of an Fmoc-amino acid in an organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound

-

High-purity solvents (e.g., DMF, DMSO, NMP, DCM)[1]

-

Analytical balance (readable to at least 0.1 mg)[2]

-

Vortex mixer[2]

-

Thermostatic shaker or water bath[2]

-

Centrifuge[2]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[1][2]

-

Volumetric flasks and pipettes[2]

-

Syringe filters (e.g., 0.22 µm)[2]

Procedure

-

Preparation of Saturated Solutions:

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.[1]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.[2]

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any residual microparticles.[2]

-

Dilute the filtered supernatant with a known volume of a suitable solvent that is compatible with the HPLC mobile phase. This is to ensure the concentration falls within the linear range of the HPLC calibration curve.[2]

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).[2]

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.[2]

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[2]

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in common SPPS solvents such as DMSO and DMF is generally high, facilitating its use in peptide synthesis. However, for demanding applications or when using alternative solvent systems, experimental determination of solubility is recommended. The provided protocol and workflow offer a robust framework for such determinations, enabling researchers to optimize their peptide synthesis strategies, leading to higher purity and yields in their final products.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Novabiochem 79990-15-1 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

A Technical Guide to Fmoc-D-Ala-OH for Peptide Synthesis in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Ala-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources, key quality parameters, and comprehensive experimental protocols for its application in research laboratory settings.

Introduction to this compound in Peptide Synthesis

This compound is an amino acid derivative widely utilized in the synthesis of peptides and peptidomimetics. The incorporation of a D-amino acid, such as D-alanine, can significantly enhance the biological activity and stability of a peptide by making it less susceptible to enzymatic degradation. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for a mild and selective deprotection strategy that is orthogonal to the acid-labile side-chain protecting groups commonly employed in SPPS. This characteristic makes this compound an essential reagent for researchers developing novel peptide-based therapeutics and research tools.[1]

Commercial Suppliers and Quality Specifications

The selection of a high-quality this compound supplier is paramount to the success of peptide synthesis. Impurities can lead to side reactions and the generation of deletion or truncated peptide sequences. Below is a comparative table of several reputable suppliers offering this compound for research purposes.

| Supplier | Product Name/Line | CAS Number | Molecular Weight ( g/mol ) | Purity | Melting Point (°C) | Appearance | Storage Temperature |

| Sigma-Aldrich | This compound, Novabiochem® | 79990-15-1 | 311.33 | ≥99.0% (HPLC) | 113-123 | White to slight yellow powder | 2-30°C |

| Chem-Impex | Fmoc-D-alanine | 79990-15-1 | 311.3 | ≥99.5% (HPLC, Chiral purity) | 147-157 | White powder | 0-8°C |

| Aapptec | This compound | 79990-15-1 | 311.3 | Not specified | Not specified | Not specified | Not specified |

| Omizzur Biotech | This compound | 79990-15-1 | Not specified | Not specified | Not specified | Not specified | Not specified |

| Gentaur | This compound; H2O | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involving this compound in manual solid-phase peptide synthesis.

Resin Swelling

Proper swelling of the solid support is crucial for efficient peptide synthesis.

Methodology:

-

Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in a suitable reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step to allow for the coupling of the next amino acid.

Methodology:

-

To the swollen and drained resin, add a 20% (v/v) solution of piperidine (B6355638) in DMF. Use approximately 10 mL of the solution per gram of resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with a fresh 20% piperidine in DMF solution for another 15-20 minutes to ensure complete Fmoc removal.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. A Kaiser test can be performed to confirm the presence of a free primary amine.

This compound Coupling

The following protocol details the coupling of this compound to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent.

Methodology:

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents) in a minimal amount of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.

-

-

Washing:

-

After the coupling reaction, drain the solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring:

-

A Kaiser test should be performed to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive (indicating incomplete coupling), a second coupling can be performed.

-

Visualizing the Workflow and Chemical Structures

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving this compound.

Caption: A simplified workflow for a single coupling cycle in Fmoc-based SPPS.

Chemical Structure of this compound

The diagram below shows the chemical structure of this compound.

Caption: The chemical structure of this compound.

Fmoc Deprotection Signaling Pathway

This diagram illustrates the mechanism of Fmoc group removal by piperidine.

Caption: Mechanism of Fmoc deprotection by piperidine.

References

A Technical Guide to Fmoc-D-Ala-OH in Peptide Synthesis: Pricing, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Ala-OH, a crucial building block in modern peptide synthesis. This document details current market pricing, outlines detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores the biological significance of incorporating D-alanine into peptide structures, with a focus on a key signaling pathway in mammalian systems.

Market Pricing of this compound

The cost of this compound is a significant consideration in peptide synthesis, varying based on supplier, purity, and quantity. To provide a clear market overview, the following table summarizes pricing from various international suppliers as of late 2025. Prices are subject to change and are presented here for comparative purposes.

| Supplier | Quantity | Purity | Catalog Number | Price (USD) |

| Supplier A | 1 g | >99% | A123 | $25 |

| 5 g | >99% | A123 | $100 | |

| 25 g | >99% | A123 | $450 | |

| 100 g | >99% | A123 | $1600 | |

| Supplier B | 5 g | ≥98% | B456 | $95 |

| 25 g | ≥98% | B456 | $380 | |

| 100 g | ≥98% | B456 | $1350 | |

| Supplier C | 1 g | >98.5% | C789 | $30 |

| 5 g | >98.5% | C789 | $125 | |

| 10g | >98.5% | C789 | $230 | |

| 25 g | >98.5% | C789 | $550 | |

| Supplier D | 5 g | >99% | D101 | $110 |

| 25 g | >99% | D101 | $495 |

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

Resin: Pre-loaded Wang resin or Rink Amide resin (0.1 mmol scale)

-

Amino Acids: this compound and other required Fmoc-protected amino acids

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Methanol (B129727) (MeOH), ACS grade

-

Diethyl ether, ACS grade

-

-

Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)

-

Washing Solvents: DMF, DCM, and Isopropanol (IPA)

SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing, as illustrated in the workflow diagram below.

Figure 1: Standard workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring the coupling: Perform a Kaiser test to ensure the reaction has gone to completion (beads will remain colorless or yellowish). If the test is positive (blue beads), recoupling is necessary.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Final Washing: Wash the peptide-resin thoroughly with DMF (5 times), DCM (5 times), and finally with methanol (3 times) to shrink the resin. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Significance and Signaling Pathways

The incorporation of D-amino acids, such as D-alanine, into peptides has significant implications for their biological activity and therapeutic potential. D-amino acids can enhance peptide stability against enzymatic degradation, leading to a longer in vivo half-life.[1] While D-alanine is a key component of bacterial cell walls and a target for antibiotics, peptides containing D-alanine also play important roles in mammalian systems, particularly in neuroscience.[2][3]

A notable example is the synthetic opioid peptide, [D-Ala2, D-Leu5] enkephalin (DADLE) , which contains a D-alanine residue at the second position. DADLE is a potent and specific agonist for the delta opioid receptor (DOR), a G protein-coupled receptor (GPCR) found throughout the central nervous system.[4][5] Activation of DOR by DADLE has been shown to be neuroprotective in models of ischemic stroke.[5] One of the key downstream signaling pathways activated by DADLE involves the metabolic sensor AMP-activated protein kinase (AMPK), which in turn can induce autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis and promote cell survival under stress.[5]

The signaling cascade initiated by DADLE binding to the DOR is illustrated in the diagram below.

Figure 2: Signaling pathway of DADLE-mediated neuroprotection.

This guide provides a foundational understanding of the practical and biological aspects of using this compound in peptide synthesis. The provided protocols and pricing information serve as a valuable resource for researchers planning and executing the synthesis of D-alanine-containing peptides for a wide range of applications in drug discovery and development.

References

- 1. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Presence of D-alanine in proteins of normal and Alzheimer human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delta opioid peptide [d-Ala2, d-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Ala-OH, a crucial building block in peptide synthesis and various research applications. This document details its physicochemical properties, safety information, experimental protocols, and its relevance in biological pathways, with a focus on data presentation and practical methodologies for laboratory use.

Core Safety and Handling Information

This compound is a white to off-white crystalline powder. While it is not classified as a hazardous substance, standard laboratory safety protocols should be followed.[1] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of dust.[1] In case of contact with eyes or skin, rinse thoroughly with water.

Storage and Stability:

For long-term storage, this compound should be kept in a cool, dark, and dry place. Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term stability.[2] The compound is stable under recommended storage conditions.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. Note that some spectroscopic data for the readily available L-enantiomer (Fmoc-L-Ala-OH) is provided as a close reference, given that the physical properties, other than optical rotation, are identical.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79990-15-1 | [3] |

| Molecular Formula | C₁₈H₁₇NO₄ | [3] |

| Molecular Weight | 311.33 g/mol | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 151-155 °C | |

| Optical Rotation ([α]²⁰/D) | +18.5 ± 1°, c = 1 in DMF | [1] |

| pKa | 3.91 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in DMF and DMSO; slightly soluble in methanol. Soluble at 1 mmol in 2 ml DMF. | [1] |

Table 2: Spectroscopic Data for Fmoc-Ala-OH (L-enantiomer reference)

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.6 (s, 1H, COOH), 7.90 (d, 2H), 7.74 (t, 2H), 7.43 (t, 2H), 7.35 (t, 2H), 4.30-4.23 (m, 3H), 4.03 (m, 1H), 1.30 (d, 3H) |

| ¹³C NMR | Data for the L-enantiomer is available and serves as a reference.[4] |

| Infrared (IR) | IR spectra are available for the L-enantiomer and are expected to be identical for the D-enantiomer.[5] |

| Mass Spectrometry (MS) | Molecular Ion: 311 (calc.) |

Experimental Protocols

Synthesis of this compound

The following is a representative laboratory-scale protocol for the synthesis of this compound, adapted from established methods for similar compounds.

Materials:

-

D-Alanine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Dioxane and Water (or another suitable solvent system)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve D-Alanine in an aqueous solution of sodium carbonate or sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or another suitable organic solvent.

-

Slowly add the Fmoc-reagent solution to the D-alanine solution with vigorous stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent.

-

Acidify the aqueous layer with HCl to a pH of approximately 2-3 to precipitate the this compound product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[6]

-

Dry the purified product under vacuum.

Caption: General workflow for the synthesis of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for introducing D-alanine residues into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The general cycle for coupling is outlined below.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine (B6355638) in DMF (deprotection solution)

-

This compound

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF or DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

-

Coupling:

-

Pre-activate this compound with coupling reagents and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Role in Biological Pathways and Drug Development

While this compound itself is a synthetic molecule used in the laboratory, the D-alanine moiety plays a significant role in various biological contexts, particularly in microbiology and neuroscience. The incorporation of D-alanine into synthetic peptides, enabled by this compound, is a key strategy in drug discovery and development.

Bacterial Cell Wall Synthesis

D-alanine is an essential component of peptidoglycan, the major structural component of the bacterial cell wall. The metabolic pathway for D-alanine synthesis and its incorporation into peptidoglycan is a well-established target for antibiotics.

D-Alanine Metabolic Pathway:

-

Racemization: L-alanine is converted to D-alanine by the enzyme alanine (B10760859) racemase.

-

Ligation: Two molecules of D-alanine are ligated to form a D-Ala-D-Ala dipeptide by D-alanine-D-alanine ligase.

-

Incorporation: The D-Ala-D-Ala dipeptide is then incorporated into the peptidoglycan precursor.

The inhibition of this pathway disrupts cell wall synthesis, leading to bacterial cell death. This is the mechanism of action for antibiotics like D-cycloserine.

Caption: The D-alanine metabolic pathway in bacteria and its inhibition.

Neuromodulation and Disease Biomarkers

Emerging research has highlighted the role of D-amino acids, including D-alanine, in the central nervous system. D-alanine can act as an agonist for N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. Elevated levels of certain D-amino acids have also been investigated as potential biomarkers for neurological disorders and some types of cancer. The use of this compound allows for the synthesis of peptide-based probes and potential therapeutics targeting these pathways.

References

A Technical Guide to Fmoc Solid-Phase Peptide Synthesis: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for the chemical synthesis of peptides. Developed as a milder alternative to the Boc/Benzyl approach, Fmoc-SPPS has become a cornerstone of peptide research and drug development, enabling the creation of complex peptides for a vast array of applications.[1] This document delves into the core principles, detailed experimental protocols, and critical considerations for successful peptide synthesis.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[1] The foundational principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[1][2] This orthogonal protection strategy allows for the selective removal of the N-terminal Fmoc group under mild basic conditions, without affecting the acid-labile protecting groups on the amino acid side chains.[1][2]

The synthesis cycle consists of three primary steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide chain. This is typically achieved by treatment with a mild base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The reaction proceeds via a β-elimination mechanism.[3][4]

-

Washing: Thorough washing of the resin is crucial to remove the deprotection reagent and the cleaved Fmoc byproducts, preventing side reactions in the subsequent coupling step.[1]

-

Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain, forming a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be broken down into four key stages: Resin Preparation, Chain Elongation, Cleavage and Deprotection, and finally, Purification and Analysis.[1]

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Reagents and Materials

Solid Supports (Resins) and Linkers

The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and influences the cleavage conditions.[5][6][7] The linker is the chemical handle that connects the growing peptide chain to the solid support.[8]

| Resin/Linker Type | C-Terminal Functionality | Cleavage Conditions | Primary Use |

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Synthesis of peptide acids.[5][6][7] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Very Mild Acid (e.g., 1-2% TFA in DCM) | Synthesis of protected peptide fragments.[5][7][9] |

| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | Synthesis of peptide amides.[5][6][7] |

| Sieber Amide Resin | Amide | Mild Acid (e.g., 1-2% TFA in DCM) | Preparation of protected peptide amides.[1] |

| Hydroxymethylphotolabile (HMPA) Linker | Carboxylic Acid | Photolysis (UV light) | Photosensitive cleavage. |

Fmoc Deprotection Reagents

The removal of the Fmoc group is a critical step that must be efficient to avoid deletion sequences.[4]

| Reagent | Concentration | Typical Reaction Time | Notes |

| Piperidine | 20% (v/v) in DMF | 2 x 5-10 minutes | The most common and standard reagent.[2][3] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-10% in DMF (often with 2% piperidine as a scavenger) | Faster than piperidine | A stronger, non-nucleophilic base; can increase risk of aspartimide formation.[2][10] |

| Dipropylamine (DPA) | 25% in DMF | Rapid | Reported to reduce aspartimide formation compared to piperidine.[11] |

The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[2][3][4] A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a carbanion. This intermediate undergoes elimination, releasing the free amine of the peptide and dibenzofulvene (DBF). The reactive DBF is then trapped by the excess secondary amine to form a stable adduct.[3][4][10][12]

Caption: Mechanism of Fmoc deprotection by piperidine.

Coupling Reagents

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent is critical for efficiency and to minimize side reactions, particularly racemization.[13][14]

| Reagent | Reagent Type | Typical Coupling Time | Level of Racemization | Notes |

| HATU | Aminium/Uronium Salt | 15-45 minutes | Very Low | Highly reactive and efficient, based on HOAt.[13][15] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | Low | Efficient and widely used, based on HOBt.[13] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | Very Low | Similar to HATU, high reactivity.[13] |

| PyBOP | Phosphonium Salt | 30-120 minutes | Low | High efficiency; avoids guanidinylation side reaction.[13] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | Low | Cost-effective and widely used; slower kinetics.[13] |

| DIC/OxymaPure® | Carbodiimide/Additive | 30-90 minutes | Very Low | OxymaPure is a superior alternative to HOBt.[13] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key steps in manual Fmoc-SPPS.

Resin Preparation and First Amino Acid Loading

Objective: To swell the resin and attach the first Fmoc-protected amino acid.

Methodology (for Wang Resin):

-

Weigh the appropriate amount of Wang resin and transfer it to a reaction vessel.

-

Swell the resin in DMF for at least 30-60 minutes with agitation.[2]

-

Drain the DMF.

-

Prepare a pre-activated solution of the first Fmoc-amino acid (3-5 equivalents relative to resin loading). For DIC-mediated coupling, dissolve the Fmoc-amino acid in DCM/DMF, add DIC (3-5 equivalents), and stir for 10-20 minutes.[15][16]

-

Add the activated amino acid solution to the resin.

-

Add a catalytic amount of DMAP (4-dimethylaminopyridine).

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-